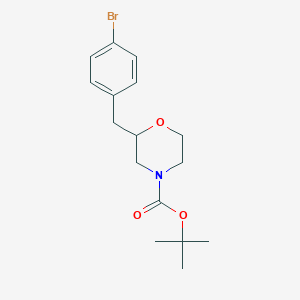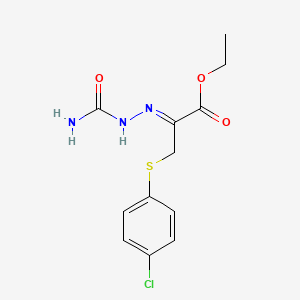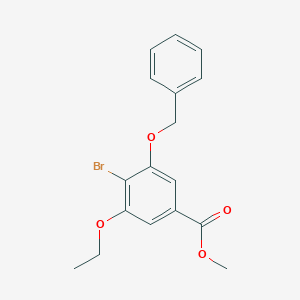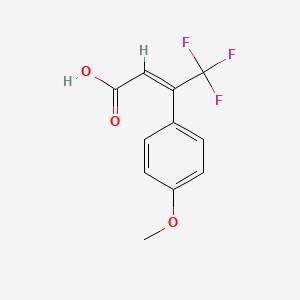![molecular formula C16H22N2 B13722402 {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a cyclopentylmethyl group attached to the indole ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For the specific synthesis of {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine, a palladium-catalyzed Larock indole synthesis can be employed. This method involves the cyclization of ortho-iodoanilines with alkynes in the presence of a palladium catalyst . The cyclopentylmethyl group can be introduced via a Grignard reaction, and the methylamine group can be added through reductive amination.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindoles.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Wissenschaftliche Forschungsanwendungen
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission . The cyclopentylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound with a simple indole ring structure.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring structure.
Uniqueness
{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine is unique due to the presence of the cyclopentylmethyl group, which is not commonly found in other indole derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H22N2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
1-[1-(cyclopentylmethyl)indol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C16H22N2/c1-17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-3-5-13/h6-10,13,17H,2-5,11-12H2,1H3 |
InChI-Schlüssel |
ZLSXZAOUWGLHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(C=C1)N(C=C2)CC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13722324.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)

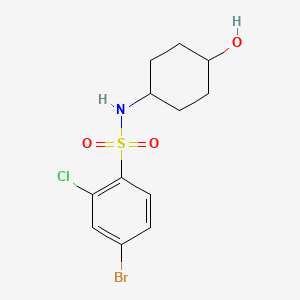
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
